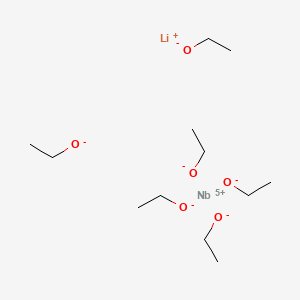

lithium;ethanolate;niobium(5+)

Vue d'ensemble

Description

lithium;ethanolate;niobium(5+), is an organometallic compound used primarily as a precursor in the synthesis of lithium niobate. Lithium niobate is a ferroelectric material with significant applications in optics and electronics due to its unique electro-optical properties . The compound is a solution of lithium niobium ethoxide in ethanol, which facilitates its use in various chemical processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Lithium niobium ethoxide can be synthesized through the reaction of niobium pentachloride with lithium ethoxide in an anhydrous ethanol solution. The reaction typically involves the following steps :

- Dissolution of niobium pentachloride in anhydrous ethanol.

- Addition of lithium ethoxide to the solution.

- Stirring the mixture under an inert atmosphere to prevent moisture contamination.

- Removal of by-products through filtration or distillation.

Industrial Production Methods

In industrial settings, the production of lithium niobium ethoxide often involves the use of high-purity reagents and controlled environments to ensure the consistency and quality of the final product. The process may include additional purification steps such as recrystallization or column chromatography to remove impurities .

Analyse Des Réactions Chimiques

Types of Reactions

Lithium niobium ethoxide undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form lithium hydroxide and niobium oxide.

Oxidation: Can be oxidized to form lithium niobate.

Substitution: Reacts with other alkoxides to form mixed-metal alkoxides.

Common Reagents and Conditions

Hydrolysis: Water or moisture in the air.

Oxidation: Oxygen or air, often at elevated temperatures.

Substitution: Other metal alkoxides, typically in an anhydrous solvent.

Major Products

Lithium hydroxide: Formed during hydrolysis.

Niobium oxide: Formed during hydrolysis.

Lithium niobate: Formed during oxidation.

Applications De Recherche Scientifique

Key Applications

-

Ferroelectric Material Production

- Lithium niobium ethoxide is primarily utilized as a precursor for synthesizing lithium niobate (LiNbO3), a ferroelectric material known for its spontaneous polarization properties. This characteristic makes it valuable in photonics and optoelectronics, including:

- Optical switches

- Non-linear optical devices

- Frequency converters

- Lithium niobium ethoxide is primarily utilized as a precursor for synthesizing lithium niobate (LiNbO3), a ferroelectric material known for its spontaneous polarization properties. This characteristic makes it valuable in photonics and optoelectronics, including:

-

Solid Electrolytes in Batteries

- The compound is being investigated for use in solid electrolytes for lithium-ion batteries. Solid electrolytes offer improved safety and stability compared to liquid electrolytes. Lithium niobium ethoxide enhances ionic conductivity due to its high ionic diffusivity, making it suitable for next-generation battery technologies .

- Doping and Coating in Cathode Materials

- Biomedical Applications

Case Studies and Research Findings

- Doping Effects on Lithium-Ion Batteries :

- Atomic Layer Deposition (ALD) :

- Biochemical Interactions :

Mécanisme D'action

The mechanism by which lithium niobium ethoxide exerts its effects is primarily through its role as a precursor in the formation of lithium niobate. The compound undergoes hydrolysis and oxidation reactions to form lithium niobate, which then exhibits ferroelectric and electro-optical properties. These properties are due to the non-centrosymmetric trigonal structure of lithium niobate, which allows for significant piezoelectric, pyroelectric, and photoelastic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Lithium ethoxide: Used as a reagent in organic synthesis and as a precursor for other lithium compounds.

Niobium ethoxide: Used in the synthesis of niobium-based materials and as a precursor for niobium oxide.

Lithium niobium oxide: Used in the production of solid-state electrolytes for lithium-ion batteries.

Uniqueness

Lithium niobium ethoxide is unique due to its dual role as a source of both lithium and niobium in the synthesis of lithium niobate. This dual functionality makes it particularly valuable in the production of advanced materials with specific electro-optical properties. Additionally, its use in the preparation of solid electrolytes for lithium-ion batteries highlights its importance in the development of next-generation energy storage systems .

Activité Biologique

Lithium;ethanolate;niobium(5+), commonly referred to as lithium niobium ethoxide, is an organometallic compound primarily utilized in the synthesis of lithium niobate, a ferroelectric material with significant applications in optics and electronics. Recent studies have begun to explore its biological activity, particularly its interactions with biological systems and potential applications in bio-sensing and medical imaging.

Lithium niobium ethoxide is characterized by its unique electro-optical properties, making it a candidate for various scientific applications. The compound acts primarily through a doping mechanism , targeting layered transition metal oxides (LTMOs) such as the LiNi_xCo_yMn_(1−x−y)O_2 family. Its interaction with these materials enhances their performance, particularly in battery technologies.

Biochemical Pathways

The biological activity of lithium niobium ethoxide involves several biochemical pathways:

- (De)Lithiation Process : This process is crucial for understanding the compound's stability and interaction with biomolecules. It leads to irreversible degradation under certain conditions, impacting cellular function.

- Cellular Effects : The compound influences cell signaling pathways, gene expression, and cellular metabolism. Studies indicate that it alters the activity of specific signaling pathways, which can result in changes in metabolic flux and metabolite levels.

- Molecular Interactions : At the molecular level, lithium niobium ethoxide binds with biomolecules through ionic and covalent bonding. This interaction can inhibit or activate enzymes, affecting gene expression and cellular function.

Case Studies

- Animal Models : Research has shown that lithium niobium ethoxide exhibits varying effects based on dosage. Lower doses may enhance motor behavior in animal models, while higher doses could lead to toxic effects. This duality highlights the importance of dosage in therapeutic applications.

- Metabolic Pathways : The compound has been shown to interact with various enzymes and cofactors, influencing metabolic processes within cells. These interactions are critical for its application in biochemical research.

- Stability Over Time : The stability of lithium niobium ethoxide impacts its long-term effects on cellular function. Studies indicate that ionic conductivities of lithium niobium oxide thin films can be measured over time, revealing significant changes that correlate with the compound's stability.

Data Tables

| Feature | Description |

|---|---|

| Chemical Formula | Lithium;ethanolate;niobium(5+) |

| Primary Use | Precursor for lithium niobate synthesis |

| Biological Applications | Bio-sensing, medical imaging |

| Interaction Mechanism | Doping of layered transition metal oxides |

| Dosage Effects | Beneficial at low doses; toxic at high doses |

Conclusions

Lithium;ethanolate;niobium(5+) represents a promising area of research within biochemical applications due to its unique properties and interactions with biological systems. While its primary use remains in material science, ongoing studies into its biological activity could pave the way for innovative applications in medicine and bio-sensing technologies.

Propriétés

IUPAC Name |

lithium;ethanolate;niobium(5+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6C2H5O.Li.Nb/c6*1-2-3;;/h6*2H2,1H3;;/q6*-1;+1;+5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVEKRHJBCCYCED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC[O-].CC[O-].CC[O-].CC[O-].CC[O-].CC[O-].[Nb+5] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30LiNbO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70563091 | |

| Record name | Lithium niobium(5+) ethoxide (1/1/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86745-52-0 | |

| Record name | Lithium niobium(5+) ethoxide (1/1/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.